1-(4-Bromophenyl)imidazole
Overview
Description
1-(4-Bromophenyl)imidazole is an organic compound with the molecular formula C9H7BrN2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is characterized by the presence of a bromine atom attached to the phenyl ring at the para position. This compound is known for its stability and versatility in various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various targets, including enzymes and receptors, playing significant roles in numerous biological processes .
Mode of Action
Imidazole derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a cyp3a4 inhibitor, which could impact its bioavailability and metabolism .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
Imidazole derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 1-(4-Bromophenyl)imidazole in laboratory settings. It is known that imidazole derivatives can exhibit changes in their effects over time, including issues related to the stability and degradation of the compounds .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been documented. It is common for the effects of chemical compounds to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. Imidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, influencing their localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not currently known. Chemical compounds can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled environments to maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different imidazole derivatives.
Scientific Research Applications
1-(4-Bromophenyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Comparison with Similar Compounds
1-Phenylimidazole: Lacks the bromine atom, resulting in different reactivity and applications.
1-(4-Chlorophenyl)imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
1-(4-Fluorophenyl)imidazole: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: The bromine atom also influences the compound’s electronic properties, making it suitable for specific research and industrial applications .
Properties
IUPAC Name |
1-(4-bromophenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERULNRLZWOYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370826 | |
Record name | 1-(4-Bromophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10040-96-7 | |
Record name | 1-(4-Bromophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromophenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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